Reactive yellow 3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

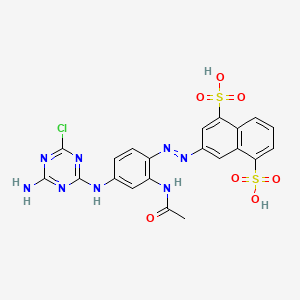

Structure

3D Structure

属性

IUPAC Name |

3-[[2-acetamido-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,5-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN8O7S2/c1-10(31)24-16-8-11(25-21-27-19(22)26-20(23)28-21)5-6-15(16)30-29-12-7-14-13(18(9-12)39(35,36)37)3-2-4-17(14)38(32,33)34/h2-9H,1H3,(H,24,31)(H,32,33,34)(H,35,36,37)(H3,23,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDREVVGQFYRTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)NC2=NC(=NC(=N2)N)Cl)N=NC3=CC4=C(C=CC=C4S(=O)(=O)O)C(=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN8O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064407 | |

| Record name | 1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6539-67-9 | |

| Record name | 3-[2-[2-(Acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]-1,5-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6539-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reactive Yellow 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006539679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Naphthalenedisulfonic acid, 3-[2-[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]naphthalene-1,5-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Reactive yellow 3 chemical properties and structure"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Yellow 3, also identified by its Colour Index name C.I. 13245, is a synthetic monoazo reactive dye.[1] This technical guide provides a detailed overview of its chemical and physical properties, molecular structure, synthesis, and general application protocols. The information is intended to support research and development activities requiring a thorough understanding of this compound.

Chemical Structure and Properties

This compound is characterized by a single azo bond within its molecular structure.[1] The molecule contains sulfonic acid groups, which confer water solubility, and a reactive chlorotriazine group that enables covalent bond formation with hydroxyl groups on cellulosic fibers.

Chemical Structure

The precise chemical structure of this compound can be represented by the following diagram.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | Sodium 3-[[4-(acetylamino)-2-aminophenyl]azo]-4-hydroxynaphthalene-1-sulfonate | N/A |

| CAS Number | 6539-67-9 | [1][2] |

| Colour Index | C.I. 13245 | [1] |

| Molecular Formula | C₂₁H₁₅ClN₈Na₂O₇S₂ | [1] |

| Molecular Weight | 636.96 g/mol | [1] |

| Appearance | Deep yellow powder | [1][2] |

| Solubility | Soluble in water (15 g/L at 50 °C) | [1][2] |

| Density | 1.81 g/cm³ (Predicted) | [2] |

| pKa | -0.71 ± 0.40 (Predicted) | [2] |

| UV-Vis λmax | 410 nm, 420 nm, 446 nm | N/A |

Spectral Data

-

UV-Visible Spectroscopy: The maximum absorption wavelength (λmax) for this compound in aqueous solution is reported to be around 410-446 nm. The dye appears as a red light yellow.[1]

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with diazotization, followed by a coupling reaction and subsequent condensation.

Synthesis Workflow

References

Reactive Yellow 3 (CAS No. 6539-67-9): A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Yellow 3, also known by its Colour Index name C.I. 13245, is a synthetic monoazo dye characterized by a monochlorotriazine reactive group.[1] This reactive group allows the dye to form covalent bonds with substrates containing hydroxyl or amino groups, such as cellulose (B213188) fibers and proteins, leading to high wash fastness.[1][2] While its primary application is in the textile industry for dyeing cotton, linen, silk, and other fibers, its ability to interact with biological macromolecules has garnered interest in the fields of biochemistry and drug discovery.[1][2] The triazine scaffold, a core component of this compound, is recognized as a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anti-cancer, anti-viral, and anti-microbial properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound relevant to a scientific audience.

Chemical and Physical Properties

This compound is a yellow powder with a molecular formula of C₂₁H₁₅ClN₈Na₂O₇S₂ and a molecular weight of 636.96 g/mol .[1] It is soluble in water, with a reported solubility of 15 g/L at 50 °C.[1] The aqueous solution of this compound is yellow.[2]

| Property | Value | Reference |

| CAS Number | 6539-67-9 | [1] |

| C.I. Name | This compound, C.I. 13245 | [1] |

| Molecular Formula | C₂₁H₁₅ClN₈Na₂O₇S₂ | [1] |

| Molecular Weight | 636.96 g/mol | [1] |

| Appearance | Yellow powder | [2] |

| Solubility in Water | 15 g/L (at 50 °C) | [1] |

| UV-Vis λmax | ~410 nm | [3] |

Synthesis

The synthesis of this compound is a multi-step process that involves three primary stages: diazotization, coupling, and condensation.[1]

-

Diazotization: The process begins with the diazotization of an aromatic amine, 3-Aminonaphthalene-1,5-disulfonic acid. This reaction, typically carried out in an acidic medium with sodium nitrite (B80452), converts the primary amino group into a diazonium salt.

-

Coupling: The resulting diazonium salt is then reacted with a coupling agent, N-(3-aminophenyl)acetamide hydrochloride. This electrophilic substitution reaction forms the characteristic azo bond (-N=N-), which is the chromophore of the dye.

-

Condensation: In the final step, the product of the coupling reaction is condensed with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride). This reaction introduces the monochlorotriazine reactive group, which is essential for the dye's ability to bind covalently to substrates.

Experimental Protocols

General Protocol for Synthesis of Monochlorotriazine Dyes

Materials:

-

Aromatic amine (for diazotization)

-

Coupling component

-

Cyanuric chloride (2,4,6-Trichloro-1,3,5-triazine)

-

Sodium nitrite

-

Hydrochloric acid

-

Sodium carbonate

-

Ice

-

Suitable solvent (e.g., water, acetone)

Procedure:

-

Diazotization:

-

Dissolve or suspend the aromatic amine in an aqueous solution of hydrochloric acid.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add a solution of sodium nitrite while maintaining the low temperature.

-

Stir the mixture for a specified time until the diazotization is complete (can be checked with starch-iodide paper).

-

-

Coupling:

-

Prepare a solution of the coupling component, often in an alkaline medium (e.g., sodium carbonate solution).

-

Cool the solution to 0-5 °C.

-

Slowly add the diazonium salt solution to the coupling component solution, maintaining the temperature and pH.

-

Stir until the coupling reaction is complete. The formation of the colored azo compound should be visible.

-

-

Condensation:

-

Dissolve the resulting azo dye in a suitable solvent.

-

In a separate vessel, prepare a solution or suspension of cyanuric chloride, typically in a mixture of ice and water.

-

Slowly add the azo dye solution to the cyanuric chloride suspension while maintaining a low temperature (0-5 °C) and a neutral pH (around 6.5-7.0) by adding a base like sodium carbonate.

-

Allow the reaction to proceed for several hours.

-

To complete the synthesis of a monochlorotriazine dye, a second condensation with an amine can be performed by raising the temperature (e.g., 30-40 °C) and maintaining a neutral to slightly alkaline pH.

-

-

Purification:

-

The final dye can be precipitated from the reaction mixture by salting out with sodium chloride.

-

The precipitate is then filtered, washed, and dried.

-

Further purification can be achieved by techniques such as recrystallization or chromatography if a high-purity product is required.

-

Applications in Research and Drug Development

The chemical properties of this compound, particularly the triazine ring and its ability to be immobilized, make it a valuable tool in biochemical research.

Dye-Ligand Affinity Chromatography

This compound can be covalently attached to a solid support, such as agarose (B213101) beads, to create an affinity chromatography matrix.[4] This immobilized dye can then be used to purify proteins that have a binding affinity for the dye's structure. It has been reported that Immobilized this compound is effective for the purification of citrate (B86180) synthase.[4] The interaction between the dye and the protein can be due to a combination of electrostatic, hydrophobic, and specific interactions that mimic the binding of natural substrates or cofactors.

Enzyme Inhibition and Signaling Pathways

Triazine dyes have been shown to act as inhibitors for a variety of enzymes, notably glycosyltransferases.[5] These enzymes play a crucial role in the synthesis of complex carbohydrates and are involved in numerous cellular processes, including cell-cell recognition, signaling, and immune responses. The inhibitory action of triazine dyes is often attributed to their ability to compete with nucleotide sugar donors (e.g., UDP-galactose, GDP-fucose) for the enzyme's active site.[5] Given that this compound contains the triazine moiety, it is plausible that it could also exhibit inhibitory effects on such enzymes, making it a potential tool for studying glycosylation pathways. The inhibition of glycosyltransferases is an active area of research for the development of therapeutics for various diseases, including cancer and inflammatory disorders.[6]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Synthesis and Evaluation of Technical Properties of Novel Cationic Mono‐s‐chloro Triazinyl (MCT) Reactive Dyes on Cotton | Scilit [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound dye-agarose for protein purification such as citrate synthase [gbiosciences.com]

- 5. Triazine dyes as inhibitors and affinity ligands of glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of glycosyltransferase activities as the basis for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide to Reactive Yellow 3 (C.I. 13245)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Yellow 3, also identified by the Colour Index number C.I. 13245, is a monochlorotriazine reactive azo dye. This technical guide provides a comprehensive overview of its chemical and physical properties, including its molecular weight and formula in both its commercially available disodium (B8443419) salt form and its acid form. Detailed information on its synthesis, applications in textile dyeing and affinity chromatography, and a representative biodegradation pathway are presented. Experimental protocols for its use and analysis are also included to support researchers in their practical applications.

Chemical and Physical Properties

This compound is a water-soluble anionic dye, a characteristic conferred by the presence of sulfonic acid groups. This solubility is essential for its application in aqueous dyeing processes. The dye is typically available as a disodium salt to enhance its solubility in water.

Table 1: Molecular and Chemical Properties of this compound

| Property | Value | Reference(s) |

| C.I. Name | This compound | [1] |

| C.I. Number | 13245 | [1] |

| CAS Number | 6539-67-9 | [1] |

| Chemical Class | Single Azo | [1] |

| Molecular Formula (Disodium Salt) | C₂₁H₁₅ClN₈Na₂O₇S₂ | [1] |

| Molecular Weight (Disodium Salt) | 636.96 g/mol | [1] |

| Molecular Formula (Acid Form) | C₂₁H₁₇ClN₈O₇S₂ | [2] |

| Molecular Weight (Acid Form) | 592.99 g/mol | [2] |

| Appearance | Deep yellow powder | [1] |

| Solubility in Water | 15 g/L (at 50 °C) | [1] |

Table 2: Fastness Properties of this compound on Cotton

| Fastness Property | Rating (ISO Standards) | Reference(s) |

| Light Fastness | 6-7 | [1] |

| Oxygen Bleaching | 4-5 | [1] |

| Perspiration | 4-5 | [1] |

| Soaping | 4-5 | [1] |

Synthesis Workflow

The synthesis of this compound is a multi-step process that involves diazotization, coupling, and condensation reactions. The general workflow is outlined below.

Caption: Synthesis workflow of this compound.

Experimental Protocols

Textile Dyeing of Cotton (Exhaust Method)

This protocol describes a general procedure for dyeing cotton fabric with this compound.

-

Preparation of the Dyebath:

-

Prepare a dyebath with a liquor-to-goods ratio of 20:1.

-

Add a wetting agent (e.g., 0.5 g/L) and a sequestering agent (e.g., 1 g/L) to the water.

-

Dissolve the required amount of this compound (e.g., 1% on weight of fabric) in a small amount of warm water and add it to the dyebath.

-

-

Dyeing Process:

-

Introduce the wetted-out cotton fabric into the dyebath at room temperature (approximately 25-30°C).

-

Add an electrolyte, such as Glauber's salt (anhydrous sodium sulfate), in portions over 15-20 minutes to aid dye exhaustion. The amount will vary depending on the depth of shade.

-

Run the fabric for 30 minutes to ensure even dye uptake.

-

Raise the temperature to 60°C.

-

Add an alkali, such as sodium carbonate (soda ash), to the dyebath to fix the dye to the fiber. The amount will depend on the specific dyeing conditions.

-

Continue dyeing for 60-90 minutes at 60°C.

-

-

Aftertreatment:

-

Drain the dyebath.

-

Rinse the fabric thoroughly with cold water.

-

Neutralize the fabric with a dilute solution of acetic acid.

-

Soap the fabric at the boil with a non-ionic detergent (e.g., 2 g/L) for 15-20 minutes to remove any unfixed dye.

-

Rinse with hot and then cold water.

-

Dry the fabric.

-

Affinity Chromatography for Protein Purification

This compound can be immobilized on a solid support, such as agarose (B213101) beads, and used as a ligand for affinity chromatography to purify proteins that have a binding site for this dye.

-

Column Preparation:

-

Equilibrate the this compound-agarose column with a binding buffer (e.g., 20 mM Tris-HCl, pH 7.5). The optimal buffer composition will depend on the target protein.

-

-

Sample Application:

-

Prepare the protein extract in the binding buffer.

-

Clarify the extract by centrifugation or filtration to remove any particulate matter.

-

Load the clarified extract onto the equilibrated column at a flow rate that allows for efficient binding of the target protein.

-

-

Washing:

-

Wash the column with several column volumes of the binding buffer to remove any unbound proteins. The washing can be monitored by measuring the absorbance of the eluate at 280 nm until it returns to baseline.

-

-

Elution:

-

Elute the bound protein from the column. Elution can be achieved by:

-

Changing the pH of the buffer.

-

Increasing the ionic strength of the buffer (e.g., by adding NaCl).

-

Using a competitive ligand in the elution buffer.

-

-

Collect the fractions and assay for the presence of the target protein.

-

-

Regeneration:

-

Regenerate the column by washing with high and low pH buffers, followed by re-equilibration with the binding buffer for future use.

-

Biodegradation Pathway

The biodegradation of azo dyes like this compound is a critical area of research for environmental remediation. The process typically begins with the reductive cleavage of the azo bond (-N=N-), which leads to the formation of aromatic amines. These amines are then further degraded, often through aerobic pathways. Below is a representative pathway for the degradation of a monochlorotriazine azo dye.

Caption: Representative biodegradation pathway of a monochlorotriazine azo dye.

Conclusion

This compound is a significant dye in the textile industry with niche applications in biochemical research. A thorough understanding of its chemical properties, synthesis, and behavior in biological and environmental systems is crucial for its effective and safe use. The information and protocols provided in this guide are intended to serve as a valuable resource for professionals working with this compound. Further research into detailed degradation pathways and the development of more sustainable dyeing methodologies will continue to be important areas of investigation.

References

A Technical Guide to the Solubility of C.I. Reactive Yellow 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of C.I. Reactive Yellow 3 (CAS RN: 6539-67-9), a widely used reactive azo dye. A comprehensive understanding of its solubility in aqueous and organic media is critical for its application in textile dyeing, printing, and various research and development fields. This document summarizes the available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Physicochemical Properties of C.I. This compound

C.I. This compound is a yellow powder with the molecular formula C₂₁H₁₇ClN₈O₇S₂ and a molecular weight of approximately 592.99 g/mol .[1] Its chemical structure, featuring multiple polar functional groups including sulfonic acid and triazine moieties, governs its solubility characteristics.

Quantitative Solubility Data

Precise and consistent quantitative solubility data for C.I. This compound is limited and presents some discrepancies in the available literature. The following tables summarize the reported solubility values.

Table 1: Aqueous Solubility of C.I. This compound

| Solvent | Temperature (°C) | Reported Solubility (g/L) | Source(s) |

| Water | 50 | 40 | [2][3] |

| Water | 50 | 15 | [4][5] |

Note: The conflicting reported values for water solubility at 50°C highlight the importance of empirical verification for specific applications.

Table 2: Solubility of C.I. This compound in Organic Solvents

Experimental Protocols for Solubility Determination

The following protocols describe the gravimetric method and the UV-Vis spectrophotometry method for the quantitative determination of the solubility of C.I. This compound.

Protocol 1: Gravimetric Determination of Solubility

This method is suitable for determining solubility in volatile solvents.

Materials:

-

C.I. This compound powder

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm pore size)

-

Pre-weighed glass vials

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of C.I. This compound powder to a known volume of the solvent in a sealed container.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the suspension to settle.

-

Centrifuge the suspension at a high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the undissolved solid.

-

Carefully draw a known volume of the clear supernatant using a syringe and pass it through a 0.45 µm syringe filter to remove any remaining particulates.

-

-

Quantification:

-

Transfer the filtered saturated solution to a pre-weighed glass vial.

-

Evaporate the solvent completely in a drying oven at an appropriate temperature or in a vacuum desiccator.

-

Once the solvent is fully evaporated, weigh the vial containing the dried dye residue.

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of vial with residue - Mass of empty vial) / Volume of supernatant taken

-

Protocol 2: Spectrophotometric Determination of Solubility

This method is highly sensitive and suitable for determining the solubility of dyes in various solvents.

Materials:

-

C.I. This compound powder

-

Solvent of interest

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge and syringe filters (0.45 µm)

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of C.I. This compound of a known concentration in the solvent of interest.

-

Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of the Saturated Solution:

-

Follow steps 1 and 2 from the Gravimetric Determination protocol to prepare a clear, saturated solution.

-

-

Quantification:

-

Accurately dilute a known volume of the saturated supernatant with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the solubility of the original saturated solution, accounting for the dilution factor.

Solubility (g/L) = Concentration of diluted solution × Dilution factor

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for determining the solubility of C.I. This compound.

Caption: Workflow for Solubility Determination of C.I. This compound.

Caption: Pathway for Spectrophotometric Quantification of Solubility.

References

- 1. This compound - Technical | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 6539-67-9 [m.chemicalbook.com]

- 3. C I this compound Textile Reactive Dyes Colour Dye For Fabric [synthetic-dyes.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. Manufacturer Supply High Quality this compound Reactive Yellow K-Rn for Fabric Dyeing [ritan-chemical.com]

UV-Vis Absorption Spectrum of Reactive Yellow 3: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the UV-Vis absorption spectrum of Reactive Yellow 3 (C.I. 13245). Tailored for researchers, scientists, and professionals in drug development, this document details the spectral characteristics, experimental protocols for its determination, and relevant quantitative data.

Introduction to this compound

This compound is a synthetic azo dye characterized by its reactive group, which allows it to form covalent bonds with substrates.[1][2] Its chemical structure and properties make it a subject of interest in various fields, including textile dyeing and environmental science. The analysis of its UV-Vis absorption spectrum is crucial for its quantification, determination of purity, and in studies related to its degradation and removal from wastewater.

Chemical Information:

-

C.I. Name: this compound, C.I. 13245[1]

-

Molecular Formula: C₂₁H₁₅ClN₈Na₂O₇S₂[1]

-

Molecular Weight: 636.96 g/mol [1]

-

Class: Single Azo Dye[1]

UV-Vis Spectral Properties

The UV-Vis absorption spectrum of a reactive yellow dye is characterized by a distinct peak in the visible region, which is responsible for its yellow color. The wavelength of maximum absorbance (λmax) is a key parameter derived from the spectrum. For a reactive yellow dye, the λmax has been reported to be 410 nm.[4][5] Specifically, Reactive Yellow 18, a related dye, also exhibits a λmax at 410 nm.[6] Another variant, Yellow S3R Reactive dye, shows a λmax at 446 nm.[7] A reference frequency of 397.2 nm has also been noted for a reactive yellow dye.[8]

Quantitative Data

The following table summarizes the available quantitative data for this compound and related reactive dyes.

| Parameter | Value | Dye | Reference |

| Maximum Absorbance (λmax) | 410 nm | Reactive Yellow Dye | [4][5] |

| Maximum Absorbance (λmax) | 410 nm | Reactive Yellow 18 | [6] |

| Maximum Absorbance (λmax) | 446 nm | Yellow S3R Reactive Dye | [7] |

| Reference Frequency | 397.2 nm | Reactive Yellow Dye | [8] |

| Initial Absorbance | 2.9 (at 410 nm) | Reactive Yellow Dye | [5] |

| Final Absorbance (after microbial oxidation) | 0.4 (at 410 nm) | Reactive Yellow Dye | [5] |

| Water Solubility (at 50 °C) | 15 g/L | This compound | [1][3] |

| Maximum Monolayer Adsorption Capacity (q_m) | 57.15 mg/g | Reactive Yellow 84 | [9] |

Experimental Protocols

The determination of the UV-Vis absorption spectrum of this compound involves the preparation of a dilute solution and measurement of its absorbance across a range of wavelengths using a spectrophotometer.

General Protocol for UV-Vis Spectroscopy

A standard method for obtaining the UV-Vis spectrum of a reactive dye is as follows:

-

Solution Preparation: Prepare a stock solution of the reactive dye in a suitable solvent, typically deionized water. A concentration of 0.1 g/L is a common starting point.[7]

-

Serial Dilutions: From the stock solution, prepare a series of dilutions with known concentrations using volumetric flasks and pipettes to ensure accuracy.[10]

-

Spectrophotometer Setup:

-

Blank Measurement: Fill a cuvette with the solvent (e.g., deionized water) to be used as a blank. Place the cuvette in the spectrophotometer and zero the instrument.[10]

-

Sample Measurement:

-

Rinse the cuvette with a small amount of the dye solution to be measured.

-

Fill the cuvette with the dye solution and place it in the spectrophotometer.

-

Record the absorbance spectrum.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the recorded spectrum.

Instrumentation

Various spectrophotometers can be employed for these measurements. Examples cited in the literature include:

-

Biochrom spectrophotometer[7]

-

Shimadzu UV-3600[5]

-

Thermo-Fisher Evolution 201[12]

-

UV-VIS 1600 (Pro-Analysis)[13]

Visualizations

Experimental Workflow for UV-Vis Analysis

The following diagram illustrates the typical workflow for determining the UV-Vis absorption spectrum of a reactive dye.

Beer-Lambert Law Relationship

The relationship between absorbance and concentration is governed by the Beer-Lambert Law. This principle is fundamental for quantitative analysis using UV-Vis spectroscopy.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound - Technical | CymitQuimica [cymitquimica.com]

- 3. This compound CAS#: 6539-67-9 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jmaterenvironsci.com [jmaterenvironsci.com]

- 10. science.valenciacollege.edu [science.valenciacollege.edu]

- 11. UV-Vis microspectrophotometry as a method of differentiation between cotton fibre evidence coloured with reactive dyes [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. rsdjournal.org [rsdjournal.org]

Synthesis and Purification of Reactive Yellow 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Yellow 3, also known by its Colour Index name C.I. 13245, is a monoazo reactive dye widely used in the textile industry for dyeing cellulosic fibers. Its synthesis is a multi-step process involving diazotization, coupling, and condensation reactions. The purification of the final product is crucial to ensure the quality and performance of the dye. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, including detailed experimental protocols derived from established chemical principles of azo dye production. Quantitative data is summarized in tables, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a synthetic organic compound characterized by a chromophoric azo group (-N=N-) and a reactive group that forms a covalent bond with the hydroxyl groups of cellulosic fibers. This covalent fixation imparts excellent wash fastness to the dyed materials. The synthesis of this compound is a well-established industrial process, yet detailed experimental procedures are often proprietary. This guide aims to provide a detailed, practical overview of the synthesis and purification of this important dye for research and development purposes.

Synthesis of this compound

The synthesis of this compound is a three-stage process:

-

Diazotization of 3-Aminonaphthalene-1,5-disulfonic acid.

-

Azo Coupling of the resulting diazonium salt with N-(3-aminophenyl)acetamide.

-

Condensation of the intermediate dye with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride).

Experimental Protocol: Synthesis

2.1.1. Stage 1: Diazotization of 3-Aminonaphthalene-1,5-disulfonic acid

The first step is the conversion of the primary aromatic amine, 3-Aminonaphthalene-1,5-disulfonic acid, into a diazonium salt using nitrous acid.

-

Materials and Reagents:

-

3-Aminonaphthalene-1,5-disulfonic acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Ice

-

Distilled water

-

-

Procedure:

-

A suspension of 3-Aminonaphthalene-1,5-disulfonic acid in water is prepared in a reaction vessel.

-

The suspension is cooled to 0-5 °C using an ice bath.

-

Concentrated hydrochloric acid is added to the mixture.

-

A solution of sodium nitrite in water is added dropwise to the cooled suspension while maintaining the temperature between 0-5 °C.

-

The reaction mixture is stirred for a period of time to ensure complete diazotization. The completion of the reaction can be monitored by testing for the absence of the starting amine using a suitable analytical method.

-

2.1.2. Stage 2: Azo Coupling

The diazonium salt prepared in the first stage is then coupled with N-(3-aminophenyl)acetamide to form the azo dye intermediate.

-

Materials and Reagents:

-

Diazonium salt solution from Stage 1

-

N-(3-aminophenyl)acetamide hydrochloride

-

Sodium carbonate (Na₂CO₃) or other suitable base

-

Ice

-

Distilled water

-

-

Procedure:

-

N-(3-aminophenyl)acetamide hydrochloride is dissolved in water in a separate vessel.

-

The solution is cooled to 0-10 °C.

-

The diazonium salt solution from Stage 1 is added slowly to the N-(3-aminophenyl)acetamide solution.

-

The pH of the reaction mixture is maintained in the weakly acidic to neutral range (pH 4.5-7.0) by the controlled addition of a sodium carbonate solution.

-

The reaction is stirred at a low temperature until the coupling is complete.

-

2.1.3. Stage 3: Condensation with Cyanuric Chloride

The final step involves the reaction of the azo dye intermediate with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) to introduce the reactive group.

-

Materials and Reagents:

-

Azo dye intermediate from Stage 2

-

2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)

-

Sodium carbonate (Na₂CO₃) or other suitable base

-

Ice

-

Distilled water

-

-

Procedure:

-

Cyanuric chloride is dispersed in ice-water to form a fine suspension.

-

The solution of the azo dye intermediate from Stage 2 is added to the cyanuric chloride suspension.

-

The temperature is maintained at 0-5 °C.

-

The pH is maintained in the neutral range (pH 6.0-7.0) by the addition of a sodium carbonate solution to neutralize the hydrochloric acid formed during the reaction.

-

The reaction is stirred until the condensation is complete.

-

Purification of this compound

Purification is a critical step to remove unreacted starting materials, by-products, and inorganic salts. Common methods for the purification of reactive dyes include salting out and membrane filtration.

Experimental Protocol: Purification

3.1.1. Salting Out

This traditional method relies on reducing the solubility of the dye in the aqueous solution by adding a high concentration of an electrolyte, causing the dye to precipitate.

-

Materials and Reagents:

-

Crude this compound solution

-

Sodium chloride (NaCl)

-

-

Procedure:

-

Sodium chloride is gradually added to the crude reaction mixture containing the synthesized dye.

-

The mixture is stirred to facilitate the precipitation of the dye.

-

The precipitated dye is collected by filtration.

-

The filter cake is washed with a brine solution to remove impurities.

-

The purified dye is then dried.

-

3.1.2. Membrane Filtration (Nanofiltration)

Membrane filtration, particularly nanofiltration, is a more modern and efficient method for the purification and concentration of reactive dyes.[1] It allows for the separation of the dye molecules from inorganic salts and other small molecular weight impurities.[1][2]

-

Equipment:

-

Nanofiltration membrane system

-

-

Procedure:

-

The crude dye solution is fed into the nanofiltration system.

-

The system is operated under pressure, forcing the water and inorganic salts (permeate) through the membrane while retaining the larger dye molecules (retentate).

-

The concentrated and purified dye solution (retentate) is collected.

-

The purified dye can then be spray-dried to obtain a solid product.

-

Data Presentation

Table 1: Summary of Reactants and General Conditions for the Synthesis of this compound

| Stage | Key Reactants | Temperature (°C) | pH Range |

| Diazotization | 3-Aminonaphthalene-1,5-disulfonic acid, Sodium nitrite, Hydrochloric acid | 0 - 5 | Strongly Acidic |

| Azo Coupling | Diazonium salt, N-(3-aminophenyl)acetamide | 0 - 10 | 4.5 - 7.0 |

| Condensation | Azo intermediate, Cyanuric chloride | 0 - 5 | 6.0 - 7.0 |

Table 2: Comparison of Purification Methods for Reactive Dyes

| Method | Principle | Advantages | Disadvantages |

| Salting Out | Reduced solubility at high ionic strength | Simple, low capital cost | Can result in high salt content in the final product, potential for product loss |

| Membrane Filtration | Size exclusion by a semi-permeable membrane | High purity, simultaneous concentration and purification, reduced effluent | Higher capital cost, potential for membrane fouling |

Visualization of Workflows

Caption: Synthesis workflow for this compound.

References

"mechanism of action of Reactive yellow 3 as a reactive dye"

An In-depth Technical Guide to the Mechanism of Action of C.I. Reactive Yellow 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive dyes are a prominent class of synthetic colorants used extensively in the textile industry for dyeing cellulosic fibers such as cotton, linen, and viscose.[1] Their defining characteristic is the formation of a stable, covalent bond between the dye molecule and the fiber, resulting in excellent wash fastness and vibrant shades.[2][3] C.I. This compound (CAS No. 6539-67-9) is a single azo dye characterized by its red-light yellow hue and its application in dyeing and printing various natural and synthetic fibers.[4][5] This guide provides a detailed technical overview of its core mechanism of action, supported by quantitative data, experimental protocols, and process visualizations.

Chemical Profile of C.I. This compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 6539-67-9 | [6][7] |

| Molecular Formula | C₂₁H₁₇ClN₈O₇S₂ | [6][7] |

| Molecular Weight | 592.99 g/mol | [6][7] |

| Reactive System | Monochlorotriazine (MCT) | [6][8] |

| Appearance | Yellow Powder | [4] |

| Water Solubility (50°C) | 15-40 g/L |[4][5] |

Core Mechanism of Action: Covalent Bond Formation

The dyeing process with this compound is a chemical reaction, not merely a physical adsorption. The fundamental mechanism is a nucleophilic substitution reaction between the reactive group of the dye and the functional groups of the fiber.[9][10] For cellulosic fibers like cotton, the primary reaction sites are the abundant hydroxyl (-OH) groups.[11]

The process occurs in a sequence of steps under specific conditions:

-

Activation of Cellulose (B213188): The reaction is conducted in a weakly alkaline medium, typically achieved by adding sodium carbonate (soda ash) to the dyebath to achieve a pH of 10.5-11.5.[2][12] The alkali deprotonates the hydroxyl groups on the cellulose polymer, forming highly nucleophilic cellulosate anions (Cell-O⁻).[10][11]

-

Nucleophilic Attack: The electron-rich cellulosate anion acts as a nucleophile and attacks the electron-deficient carbon atom on the dye's monochlorotriazine (MCT) ring. The electronegativity of the nitrogen atoms in the heterocyclic triazine ring makes the chlorine-bonded carbon atom susceptible to nucleophilic attack.[10]

-

Covalent Bond Formation: The attack results in the displacement of the chlorine atom (a good leaving group) and the formation of a stable, covalent ether bond (Cell-O-Dye) between the cellulose fiber and the dye molecule.[11] This strong bond is responsible for the high wet fastness properties of reactive dyes.[2]

Key Chemical Pathways and Side Reactions

The primary goal of the reactive dyeing process is to maximize the fixation of the dye to the fiber. However, a significant competing reaction, hydrolysis, also occurs in the alkaline dyebath.

Fixation Pathway

The desired reaction is the covalent bonding of this compound to the cellulose fiber.

Caption: Covalent fixation pathway of this compound with cellulose.

Hydrolysis Pathway (Competitive Reaction)

Simultaneously, the dye can react with hydroxide (B78521) ions (OH⁻) from the water in the alkaline bath. This results in the chlorine atom being replaced by a hydroxyl group, forming an inactive, hydrolyzed dye that can no longer react with the fiber.[2] This hydrolyzed dye must be washed off completely to prevent poor wash fastness.

References

- 1. tandfonline.com [tandfonline.com]

- 2. irjet.net [irjet.net]

- 3. Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent [article.sapub.org]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. CN105158176A - Method for determining reactive dye fixation rate through K/S value coating method - Google Patents [patents.google.com]

- 6. This compound - Technical | CymitQuimica [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. 1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]- | C21H17ClN8O7S2 | CID 78686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. An Improved Analytical Method for the Analysis of Reactive Dyes by High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]

- 10. banglajol.info [banglajol.info]

- 11. researchgate.net [researchgate.net]

- 12. What factors affect the fixation rate of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]

Reactive Yellow 3: A Technical Guide to Toxicological and Safety Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological and safety data for C.I. Reactive Yellow 3 (CAS No. 6539-67-9). A thorough review of publicly accessible databases and safety data sheets reveals a significant lack of specific experimental data for this substance. The information presented herein is intended to highlight these data gaps and provide a general overview of the toxicological assessment of reactive azo dyes.

Chemical Identification

| Identifier | Value |

| Chemical Name | 3-[[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-1,5-naphthalenedisulfonic acid |

| C.I. Name | This compound |

| CAS Number | 6539-67-9 |

| Molecular Formula | C₂₁H₁₇ClN₈O₇S₂ |

| Molecular Weight | 592.99 g/mol |

Summary of Toxicological Data

A comprehensive search for toxicological data for this compound has yielded limited quantitative information. The majority of available safety data sheets explicitly state "no data available" for key toxicological endpoints.[1] This section summarizes the available information, including data for similar, but not identical, substances to provide context.

Human Health Hazard Assessment

Data for this compound (CAS 6539-67-9) is largely unavailable. The following table is based on a Safety Data Sheet from Guidechem, which indicates a lack of testing for most standard toxicological endpoints.[1]

| Toxicological Endpoint | Result for this compound |

| Acute Oral Toxicity | No data available |

| Acute Dermal Toxicity | No data available |

| Acute Inhalation Toxicity | No data available |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Irritation | No data available |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | No data available |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Data from Structurally Related or Unspecified "Reactive Yellow" Dyes:

It is crucial to note that the following data are from products identified as "Reactive Yellow ME4G" and "Reactive Dye Yellow" (proprietary formulation, synonym C.I. Reactive Yellow 22). These are not confirmed to be C.I. This compound and should be interpreted with caution.

| Product Name | Toxicological Data | Source |

| Reactive Yellow ME4G | LD50 (Oral, Rat): >2000 mg/kg. Unlikely to be irritating to the skin. May be irritating to the eyes. | [2] |

| Reactive Dye Yellow | LD50 (Oral, Rat): >5 g/kg. Sensitizer, irritating dust, possible eye irritant. | [3] |

Environmental Hazard Assessment

Similar to human health data, specific ecotoxicological data for this compound is scarce.

| Ecotoxicological Endpoint | Result for this compound |

| Toxicity to Fish | No data available |

| Toxicity to Daphnia and other aquatic invertebrates | No data available |

| Toxicity to Algae | No data available |

| Persistence and Degradability | No data available |

| Bioaccumulative Potential | No data available |

| Mobility in Soil | No data available |

Data from "Reactive Yellow ME4G":

| Endpoint | Result | Test Species | Duration |

| Fish Toxicity (LC50) | > 500 mg/L | Rainbow Trout | 49 hours |

| Biodegradability | Not readily biodegradable | - | - |

General Toxicology of Reactive Azo Dyes

In the absence of specific data for this compound, a general understanding of the toxicology of reactive azo dyes can provide some insight.

-

Sensitization: Reactive dyes are known to have the potential to cause skin and respiratory sensitization, particularly in occupational settings.[4]

-

Metabolism and Genotoxicity: Azo dyes can be metabolized by azoreductases in the liver or by intestinal microflora, leading to the cleavage of the azo bond and the formation of aromatic amines.[5] Some of these aromatic amines are known to be mutagenic and carcinogenic.[5] The mutagenicity of azo dyes is therefore often linked to their metabolic products.[5]

-

Aquatic Toxicity: Due to their high water solubility and generally low biodegradability, reactive dyes can persist in aquatic environments.[6] While many reactive dyes exhibit low acute toxicity to aquatic organisms, their persistence and color can have long-term ecological effects.[6]

Experimental Protocols

As no specific toxicological studies for this compound have been identified, this section outlines the standard methodologies that would be employed to generate the missing data, based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity (OECD Guideline 423)

-

Principle: A stepwise procedure with a limited number of animals of a single sex per step. The outcome of each step determines the next step. The method uses the minimum number of animals to estimate the LD50.

-

Procedure: A single dose of the substance is administered orally to the animals. Animals are observed for mortality and clinical signs for up to 14 days. Body weights are recorded, and a gross necropsy is performed at the end of the study.

Skin Irritation/Corrosion (OECD Guideline 404)

-

Principle: The substance is applied to a small area of the skin of an animal (typically a rabbit).

-

Procedure: A single dose is applied to the shaved skin of the animal and covered with a gauze patch. The patch is removed after a specified time (e.g., 4 hours), and the skin is observed for erythema and edema at graded intervals.

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

-

Principle: This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The test detects mutations that revert the original mutation, allowing the bacteria to grow in a medium deficient in the specific amino acid.

-

Procedure: The test substance, with and without a metabolic activation system (S9 mix), is incubated with the bacterial strains. The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the negative control.

Logical Workflow for Toxicological Assessment

The following diagram illustrates a general workflow for the toxicological safety assessment of a reactive dye like this compound.

References

- 1. Page loading... [guidechem.com]

- 2. dyespigments.net [dyespigments.net]

- 3. Reactive Dye Yellow SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 4. sdc.org.uk [sdc.org.uk]

- 5. Mutagenicity of azo dyes: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]

An In-depth Technical Guide on the Environmental Fate and Degradation of Reactive Yellow 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Yellow 3 (RY3), a monochlorotriazine azo dye, is widely utilized in the textile industry for its vibrant color and ability to form covalent bonds with fibers, resulting in excellent wash fastness.[1] However, the incomplete fixation of these dyes during the dyeing process leads to their release into industrial effluents, posing a significant environmental concern.[2] The complex aromatic structure and the presence of the azo linkage (-N=N-) make this compound and similar dyes recalcitrant to conventional wastewater treatment methods. This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound, detailing its physicochemical properties, abiotic and biotic degradation pathways, and the ecotoxicological implications of the parent compound and its degradation products.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting its environmental behavior and developing effective remediation strategies.

| Property | Value | Reference |

| CAS Number | 6539-67-9 | [3] |

| Molecular Formula | C₂₁H₁₇ClN₈O₇S₂ | [3] |

| Molecular Weight | 592.99 g/mol | [3] |

| Appearance | Yellow powder | [4] |

| Solubility in Water (at 50 °C) | 40 g/L | [4] |

| Chemical Structure | Single azo class with a monochlorotriazine reactive group. | [1] |

| Color in Aqueous Solution | Yellow. Turns slightly darker and red upon addition of 1M NaOH. | [4] |

Environmental Fate and Degradation Pathways

The environmental persistence of this compound is primarily dictated by its resistance to degradation. The degradation of this dye can occur through both abiotic and biotic pathways.

Abiotic Degradation

Abiotic degradation of this compound mainly proceeds through hydrolysis and photolysis.

1. Hydrolysis:

Under alkaline conditions, the monochlorotriazine group of this compound is susceptible to hydrolysis, where the chlorine atom is replaced by a hydroxyl group.[5][6] This reaction is a significant factor during the dyeing process and in alkaline industrial effluents. The rate of hydrolysis is influenced by pH, temperature, and the concentration of the dye.[7] Increased temperature and alkalinity accelerate the hydrolysis of monochlorotriazine reactive dyes.[5] The hydrolyzed dye loses its ability to covalently bind to fibers and contributes to the color of the effluent.[2]

2. Photodegradation:

This compound is known to degrade under UV light.[4] The photodegradation of azo dyes can occur through the absorption of light energy, leading to the excitation of the molecule and subsequent cleavage of the azo bond or other parts of the molecule. The efficiency of photodegradation can be enhanced by the presence of photocatalysts such as titanium dioxide (TiO₂) or through advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals.[8][9] These radicals can non-selectively attack the dye molecule, leading to its mineralization into simpler, less harmful compounds.[9]

Biotic Degradation

Microbial degradation is a key process in the removal of this compound from the environment. A variety of microorganisms, including bacteria, fungi, and algae, have been shown to decolorize and degrade azo dyes.[10] The primary mechanism of bacterial degradation involves the reductive cleavage of the azo bond, which is the chromophoric group responsible for the dye's color.[11][12]

Microbial Degradation Workflow:

Caption: General workflow for the microbial degradation of this compound.

This process is often a two-stage process:

-

Anaerobic/Microaerophilic Stage: Under anaerobic or microaerophilic conditions, azoreductase enzymes, which can be located intracellularly or on the cell membrane, catalyze the reductive cleavage of the azo bond.[13][14] This step results in the decolorization of the dye and the formation of colorless, but potentially toxic, aromatic amines.[11]

-

Aerobic Stage: The aromatic amines generated in the first stage are typically resistant to further degradation under anaerobic conditions.[13] However, under aerobic conditions, these amines can be mineralized by other microorganisms or the same microorganisms through the action of oxygenases and peroxidases.[15] This second stage is crucial for the complete detoxification of the dye effluent.

Enzymes Involved in Biodegradation:

Several key enzymes are involved in the microbial degradation of azo dyes:

-

Azoreductases: These are the primary enzymes responsible for the reductive cleavage of the azo bond. They can be flavin-dependent or flavin-independent and utilize NADH or NADPH as electron donors.[14][16]

-

Laccases, Lignin Peroxidases (LiP), and Manganese Peroxidases (MnP): These are oxidative enzymes, primarily produced by fungi, that can degrade a wide range of aromatic compounds, including azo dyes and their degradation products.[15][17]

-

NADH-DCIP Reductase: This enzyme has also been implicated in the decolorization of azo dyes.[18]

Predicted Degradation Products of this compound

Based on the chemical structure of this compound and the known mechanisms of azo dye degradation, the initial reductive cleavage of the azo bond is expected to yield two primary aromatic amines:

-

3-Aminonaphthalene-1,5-disulfonic acid

-

N-(3-amino-4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)phenyl)acetamide

Further degradation of these aromatic amines would proceed through various ring-opening reactions, eventually leading to mineralization. The monochlorotriazine ring is also subject to degradation, potentially releasing chloride ions and other smaller organic molecules.

Degradation Pathway of this compound:

References

- 1. mdpi.com [mdpi.com]

- 2. Alkaline Hydrolysis of Mixtures of Reactive Dyes [agris.fao.org]

- 3. Genome-Scale Investigation of the Regulation of azoR Expression in Escherichia coli Using Computational Analysis and Transposon Mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genome-Scale Investigation of the Regulation of <i>azoR</i> Expression in <i>Escherichia coli</i> Using Computational Analysis and Transposon Mutagenesis - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. Hydrolysis of Reactive Dyes(I)-Hydrolysis Behavior in Aqueous Solution- -Textile Science and Engineering | Korea Science [koreascience.kr]

- 7. Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent [article.sapub.org]

- 8. mdpi.com [mdpi.com]

- 9. Catalysis Research | Photocatalytic Degradation of Azo Dyes Using Microreactors: Mechanistic Study of its Effects on H2O2 Addition [lidsen.com]

- 10. Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A Review of Bacterial Degradation of Azo Dyes [ijrrjournal.com]

- 13. ijcmas.com [ijcmas.com]

- 14. jazindia.com [jazindia.com]

- 15. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. An Integrative Approach to Study Bacterial Enzymatic Degradation of Toxic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

Reactive Yellow 3: A Technical Guide to its Potential as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Yellow 3 is a synthetic dye belonging to the azo class, characterized by its reactive dichlorotriazine group.[1] While primarily utilized in the textile industry for dyeing cellulose (B213188) fibers and in affinity chromatography for protein purification, its potential as a fluorescent probe for biological applications remains an area of nascent exploration. This technical guide synthesizes the current, albeit limited, understanding of this compound's properties and outlines a hypothetical framework for its evaluation as a fluorescent labeling agent. The available data suggests that upon reaction with specific enzymes, such as cyclic nucleotide phosphodiesterase, this compound can form a product with increased fluorescence.[2][3] However, a comprehensive characterization of its photophysical properties is not yet available in the scientific literature. This document provides an overview of its known characteristics, a proposed reaction mechanism, and a logical workflow for researchers interested in investigating its utility as a fluorescent probe.

Chemical and Physical Properties

This compound is a complex organic molecule with a molecular weight of 592.99 g/mol .[2][3][4][5] Its chemical structure contains a dichlorotriazine ring, which imparts its reactive nature, allowing it to form covalent bonds with nucleophilic groups present in biomolecules.[1]

| Property | Value | Reference |

| CAS Number | 6539-67-9 | [2][3][4][5] |

| Molecular Formula | C₂₁H₁₇ClN₈O₇S₂ | [2][3][4][5] |

| Molecular Weight | 592.99 g/mol | [2][3][4][5] |

| Class | Azo Dye, Reactive Dye | [6][7] |

| Solubility | Soluble in water | [6] |

Reactivity and Potential for Bioconjugation

The key feature of this compound for potential biological applications is its dichlorotriazine functional group. This group is highly reactive towards nucleophiles such as the primary amines found in the side chains of lysine (B10760008) residues and the N-termini of proteins, as well as hydroxyl groups. This reactivity allows for the formation of stable, covalent bonds between the dye and the target biomolecule.

This covalent linkage is the basis for its use in affinity chromatography, where it is immobilized on a solid support to capture and purify proteins with specific binding affinities for the dye, such as citrate (B86180) synthase.[8]

Potential as a Fluorescent Probe: A Hypothetical Evaluation

While some sources indicate that this compound can yield a product with "increased fluorescence" upon enzymatic reaction, specific photophysical data such as excitation and emission maxima, quantum yield, and extinction coefficient are not publicly available.[2][3] It is important to note that many azo dyes exhibit low to negligible fluorescence.[9] Therefore, a thorough experimental evaluation is required to determine the suitability of this compound as a fluorescent probe.

Hypothetical Experimental Workflow

The following workflow outlines the necessary steps to characterize the potential of this compound as a fluorescent probe.

Proposed Experimental Protocols

The following are generalized, hypothetical protocols for the initial characterization and use of a reactive dye like this compound as a fluorescent probe. These are based on standard laboratory practices for similar compounds.

3.2.1. Preparation of Stock Solution

-

Materials: this compound, Anhydrous Dimethyl Sulfoxide (DMSO).

-

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature.

-

Prepare a 10 mM stock solution by dissolving the appropriate mass of the dye in anhydrous DMSO.

-

Vortex the solution thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture to avoid degradation and repeated freeze-thaw cycles.[9]

-

3.2.2. Spectroscopic Characterization

-

Materials: Spectrophotometer, Fluorometer, appropriate solvents (e.g., water, PBS, ethanol).

-

Procedure:

-

Prepare a series of dilutions of the this compound stock solution in the desired solvent.

-

Measure the absorbance spectrum to determine the maximum absorption wavelength (λabs).

-

Using the absorbance at λabs and the Beer-Lambert law, calculate the molar extinction coefficient (ε).

-

Measure the fluorescence emission spectrum by exciting at λabs to determine the maximum emission wavelength (λem).

-

Determine the fluorescence quantum yield (ΦF) relative to a known standard (e.g., fluorescein (B123965) or rhodamine 6G).

-

Investigate the effect of solvent polarity on the spectral properties (solvatochromism).

-

3.2.3. Protein Labeling

-

Materials: Protein solution (e.g., BSA or a specific antibody) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0), this compound stock solution, size-exclusion chromatography column.

-

Procedure:

-

Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Slowly add a 5-20 fold molar excess of the this compound stock solution to the protein solution while gently stirring.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Separate the protein-dye conjugate from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum.

-

3.2.4. Cellular Staining (Hypothetical)

-

Materials: Cultured cells (adherent or in suspension), complete culture medium, serum-free medium, PBS, this compound stock solution.

-

Procedure for Adherent Cells:

-

Grow cells on a suitable imaging substrate (e.g., glass-bottom dish).

-

Wash the cells once with warm PBS.

-

Prepare a working solution of this compound (e.g., 1-10 µM) in serum-free medium.

-

Incubate the cells with the dye solution for 30 minutes at 37°C, protected from light.

-

Wash the cells twice with complete culture medium to remove unbound dye.

-

Image the cells using fluorescence microscopy with appropriate filter sets based on the determined excitation and emission spectra.

-

-

Procedure for Suspension Cells:

-

Wash the cells once with warm serum-free medium.

-

Resuspend the cells in warm serum-free medium at a concentration of 1 x 10⁶ cells/mL.[9]

-

Add the working solution of this compound and incubate for 30 minutes at 37°C, protected from light.[9]

-

Stop the reaction by adding an equal volume of complete culture medium.[9]

-

Pellet the cells by centrifugation and wash twice with complete medium.

-

Resuspend the cells in an appropriate buffer for analysis by flow cytometry or fluorescence microscopy.

-

Summary and Future Directions

This compound is a well-established reactive dye with proven utility in non-fluorescence-based applications. Its potential as a fluorescent probe is suggested by reports of increased fluorescence upon enzymatic reaction, but this remains largely uncharacterized. The lack of available photophysical data necessitates a thorough experimental investigation to validate its suitability for fluorescence-based biological assays and imaging.

Future research should focus on:

-

Comprehensive Photophysical Characterization: Detailed measurement of excitation and emission spectra, quantum yield, fluorescence lifetime, and molar extinction coefficient in various solvents.

-

Mechanism of Fluorescence Enhancement: Elucidation of the chemical transformation that leads to increased fluorescence upon reaction with enzymes.

-

Optimization of Labeling Protocols: Systematic optimization of reaction conditions for labeling different classes of biomolecules.

-

Evaluation in Biological Systems: Rigorous testing of the specificity, photostability, and signal-to-noise ratio of this compound conjugates in cellular and potentially in vivo models.

By systematically addressing these points, the scientific community can determine whether this compound can be repurposed from a traditional dye into a valuable tool for fluorescently probing biological systems.

References

- 1. US20080282484A1 - Reactive yellow dye composition - Google Patents [patents.google.com]

- 2. This compound - Technical | CymitQuimica [cymitquimica.com]

- 3. This compound - Technical | 6539-67-9 | FR33901 [biosynth.com]

- 4. This compound - CAS - 6539-67-9 | Axios Research [axios-research.com]

- 5. scbt.com [scbt.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. Reactive dyes/Fabric for Dyeing/Cloth Dye/Textile Dyestuff/Fabric for Dyeing/Fabric Dye/chemical [ritan-chemical.com]

- 8. This compound dye-agarose for protein purification such as citrate synthase [gbiosciences.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Interactions of Enzymes with Reactive Yellow 3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Yellow 3, a mono-chloro-triazine dye also known as Cibacron Brilliant Yellow 3G-P, is a versatile tool in enzymology.[1][2][3] Its primary application lies in affinity chromatography for the purification of a variety of enzymes, particularly those with nucleotide binding sites.[4][5][6][7][8][9] The interaction is based on the dye's structural similarity to nucleotide cofactors, allowing it to act as a pseudo-affinity ligand. This guide provides a comprehensive overview of the known interactions between this compound and various enzymes, details on its application in enzyme purification, and methodologies for characterizing these interactions. While specific kinetic and binding constants for this compound are not extensively reported in publicly available literature, this guide will draw parallels with closely related triazine dyes to provide a framework for experimental design and data interpretation.

Introduction to this compound and Triazine Dyes in Enzymology

Triazine dyes, a class of synthetic reactive dyes, have been widely adopted in biotechnology for protein purification.[10][11] Their utility stems from their ability to be easily immobilized on chromatography matrices and their specific interactions with a range of proteins.[4][5] this compound is a member of this family, characterized by a triazine ring system linked to a chromophore.

The interaction between triazine dyes and enzymes is often attributed to the dye mimicking the structure of biological heterocycles, such as the purine (B94841) and pyrimidine (B1678525) bases of nucleotides. This makes them particularly effective for purifying enzymes that utilize cofactors like NAD(P)+, ATP, and coenzyme A. The binding is thought to occur at the nucleotide-binding domain of the enzyme, often leading to competitive inhibition.

Enzyme Interactions with this compound: A Qualitative Overview

This compound has been successfully employed in the purification of several enzymes, indicating a significant interaction. While detailed quantitative data is sparse, the following enzymes have been noted to bind to immobilized this compound:

-

Nucleoside Diphosphate Kinase (NDPK): In the purification of NDPK from muscle extracts, this compound-agarose was selected for its high retention (over 90%) of the enzyme. The bound NDPK could be specifically eluted with ATP, suggesting an interaction at the nucleotide-binding site.[9]

-

Citrate (B86180) Synthase: Commercially available this compound-agarose is reported to have a binding capacity of ≥500 units/mL for citrate synthase, indicating a strong and useful interaction for purification purposes.[8][12][13]

-

Aryl Aldehyde Oxidoreductase: In a screening of various triazine dyes for the purification of this enzyme, this compound was tested, although Reactive Green 19 was ultimately found to be more effective in that specific application.[14]

-

Plant Glycosyltransferases: this compound chromatography was a critical step in the purification of a glucosyltransferase from Sorghum bicolor, with elution being achieved using UDP-glucose. This again points to a specific interaction within a nucleotide sugar binding site.[15][16]

Quantitative Analysis of Enzyme Interactions

Table 1: Illustrative Inhibition Constants of Related Triazine Dyes with Dehydrogenases

| Dye | Enzyme | Organism | Inhibition Type | Ki (µM) |

|---|---|---|---|---|

| Cibacron Blue F3G-A | 6-Phosphogluconate Dehydrogenase | Bacillus stearothermophilus | Competitive (vs. NADP+) | Not specified, but strong inhibition noted |

| Procion Red HE-3B | 6-Phosphogluconate Dehydrogenase | Bacillus stearothermophilus | Competitive (vs. NADP+) | Not specified, but strong inhibition noted |

| Cibacron Blue F3G-A | Lactate Dehydrogenase | Rabbit Muscle | Competitive (vs. NAD+/NADH) | Not specified, but high affinity noted |

| Procion Red HE-3B | Lactate Dehydrogenase | Rabbit Muscle | Competitive (vs. NAD+/NADH) | Higher affinity than Cibacron Blue F3G-A |

This table presents data for analogous triazine dyes to illustrate the typical competitive inhibition mechanism and the range of affinities observed. Researchers should determine these values empirically for this compound with their enzyme of interest.

Experimental Protocols

Protocol for Affinity Chromatography using Immobilized this compound

This protocol provides a general framework for the purification of a target enzyme using this compound-agarose. Optimization of buffer composition, pH, and elution conditions is crucial for each specific application.

Materials:

-

This compound-agarose resin

-

Chromatography column

-

Peristaltic pump and tubing

-

Fraction collector

-

UV-Vis spectrophotometer

-

Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

Wash Buffer (e.g., Equilibration Buffer with 0.5 M NaCl)

-

Elution Buffer (e.g., Equilibration Buffer with a specific eluent like ATP, NAD+, or a high salt concentration)

-

Crude protein extract

Methodology:

-

Column Packing:

-

Prepare a slurry of this compound-agarose in Equilibration Buffer.

-

Carefully pour the slurry into the chromatography column, avoiding air bubbles.

-

Allow the resin to settle and pack under gravity or with a pump at a low flow rate.

-

Wash the packed column with 5-10 column volumes (CV) of Equilibration Buffer.

-

-

Sample Loading:

-

Clarify the crude protein extract by centrifugation or filtration.

-

Load the clarified sample onto the equilibrated column at a low flow rate (e.g., 0.5-1 mL/min).

-

Collect the flow-through and monitor the absorbance at 280 nm.

-

-

Washing:

-

Wash the column with 5-10 CV of Equilibration Buffer to remove unbound proteins.

-

Follow with a wash of 5-10 CV of Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the target protein using the Elution Buffer. This can be done with a step gradient (e.g., a single concentration of the eluent) or a linear gradient (e.g., an increasing concentration of the eluent).

-

For specific elution, use a concentration of the competing ligand (e.g., 1-10 mM ATP or NAD+).

-

For non-specific elution, use a high salt concentration (e.g., 1-2 M NaCl).

-

Collect fractions and monitor the absorbance at 280 nm.

-

-

Analysis:

-

Assay the collected fractions for enzyme activity to identify the fractions containing the target protein.

-

Analyze the purity of the eluted fractions by SDS-PAGE.

-

-

Regeneration:

-

Regenerate the column by washing with high salt buffer followed by the Equilibration Buffer. Store the resin in a solution containing a bacteriostatic agent (e.g., 20% ethanol).

-

Protocol for Determining the Inhibition Kinetics of this compound

This protocol describes how to determine the inhibition constant (Ki) and the mode of inhibition of an enzyme by free this compound.

Materials:

-

Purified enzyme

-

Substrate for the enzyme

-

Cofactor (if required)

-

This compound solution of known concentration

-

Assay Buffer

-

Spectrophotometer or other suitable detection instrument

Methodology:

-

Enzyme Activity Assay:

-

Establish a standard enzyme activity assay by measuring the initial reaction rate at varying substrate concentrations to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).

-

-

Inhibition Assay:

-

Perform the enzyme activity assay in the presence of several fixed concentrations of this compound.

-

For each inhibitor concentration, vary the substrate concentration.

-